molecular formula C7H10BrNO4S2 B8383225 5-Bromo-thiophene-2-sulfonic acid (2-hydroxy-1-hydroxymethyl-ethyl)-amide

5-Bromo-thiophene-2-sulfonic acid (2-hydroxy-1-hydroxymethyl-ethyl)-amide

Cat. No.: B8383225
M. Wt: 316.2 g/mol
InChI Key: SIXZLBOPFTVAQR-UHFFFAOYSA-N
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Description

5-Bromo-thiophene-2-sulfonic acid (2-hydroxy-1-hydroxymethyl-ethyl)-amide is a useful research compound. Its molecular formula is C7H10BrNO4S2 and its molecular weight is 316.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H10BrNO4S2

Molecular Weight

316.2 g/mol

IUPAC Name

5-bromo-N-(1,3-dihydroxypropan-2-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C7H10BrNO4S2/c8-6-1-2-7(14-6)15(12,13)9-5(3-10)4-11/h1-2,5,9-11H,3-4H2

InChI Key

SIXZLBOPFTVAQR-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)S(=O)(=O)NC(CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-amino-1,3-propanediol (1.26 g, 13.8 mmol) in THF (20 ml) was added at 0° C. (ice water bath) commercially available 5-bromo-thiophene-2-sulfonyl chloride (1.0 g, 3.82 mmol) and triethylamine (0.71 ml, 5.07 mmol). The reaction mixture was stirred at room temperature for 16 h and evaporated. The crude product was further purified by flash chromatography (ethyl acetate/heptane) to yield the title compound (0.87 g, 72%) as a white solid. MS (ISN) 313.9 [(M−H)−], mp 80° C.
Quantity
1.26 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.71 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
72%

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